molecular formula C14H23N3O B7510885 N-cyclooctyl-2-pyrazol-1-ylpropanamide

N-cyclooctyl-2-pyrazol-1-ylpropanamide

Cat. No.: B7510885
M. Wt: 249.35 g/mol
InChI Key: HSHTXHXTCLNQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-2-pyrazol-1-ylpropanamide (CPP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal. Its unique pharmacological properties make it a promising candidate for the development of drugs for the treatment of sleep disorders, addiction, and other neurological disorders.

Mechanism of Action

N-cyclooctyl-2-pyrazol-1-ylpropanamide is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal. By blocking the activity of this receptor, this compound reduces wakefulness and promotes sleep. Additionally, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine, by blocking the activity of the orexin-1 receptor in the brain's reward pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of the brain's reward pathway, which is involved in addiction. Additionally, this compound has been shown to reduce the release of stress hormones, such as corticotropin-releasing hormone (CRH), which is involved in anxiety and depression. This compound has also been shown to improve sleep quality and reduce sleep onset latency by promoting sleep.

Advantages and Limitations for Lab Experiments

N-cyclooctyl-2-pyrazol-1-ylpropanamide has several advantages for lab experiments. It is a selective antagonist of the orexin-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, this compound has been shown to be effective in reducing cocaine-seeking behavior in rats, making it a useful tool for studying addiction. However, this compound has limitations in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.

Future Directions

There are several future directions for research on N-cyclooctyl-2-pyrazol-1-ylpropanamide. One area of research is the development of this compound-based drugs for the treatment of sleep disorders, addiction, and other neurological disorders. Additionally, further studies on the biochemical and physiological effects of this compound could provide insights into the role of the orexin-1 receptor in various physiological processes. Finally, research on the synthesis and handling of this compound could lead to the development of safer and more efficient methods for producing and using this compound in lab experiments.

Synthesis Methods

N-cyclooctyl-2-pyrazol-1-ylpropanamide can be synthesized using a variety of methods, including the reaction of cyclooctanone with hydrazine to form cyclooctanone hydrazone, followed by reaction with 2-bromo-1-(4-pyrazolyl)propan-1-one. The resulting product is then cyclized to form this compound.

Scientific Research Applications

N-cyclooctyl-2-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing cocaine-seeking behavior in rats, suggesting its potential use in the treatment of addiction. This compound has also been shown to improve sleep quality and reduce sleep onset latency in animal models, indicating its potential use in the treatment of sleep disorders. Additionally, this compound has been investigated for its potential use in the treatment of anxiety and depression.

Properties

IUPAC Name

N-cyclooctyl-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-12(17-11-7-10-15-17)14(18)16-13-8-5-3-2-4-6-9-13/h7,10-13H,2-6,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHTXHXTCLNQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCCCC1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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